2-Acetyl-1,4-dihydroxyanthracene-9,10-dione

Catalog No.
S15858927
CAS No.
111649-79-7
M.F
C16H10O5
M. Wt
282.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Acetyl-1,4-dihydroxyanthracene-9,10-dione

CAS Number

111649-79-7

Product Name

2-Acetyl-1,4-dihydroxyanthracene-9,10-dione

IUPAC Name

2-acetyl-1,4-dihydroxyanthracene-9,10-dione

Molecular Formula

C16H10O5

Molecular Weight

282.25 g/mol

InChI

InChI=1S/C16H10O5/c1-7(17)10-6-11(18)12-13(16(10)21)15(20)9-5-3-2-4-8(9)14(12)19/h2-6,18,21H,1H3

InChI Key

ISMYHHALHAHTGI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C2C(=C1O)C(=O)C3=CC=CC=C3C2=O)O

2-Acetyl-1,4-dihydroxyanthracene-9,10-dione is a synthetic organic compound belonging to the anthraquinone family. This compound features a unique structure characterized by the presence of two hydroxyl groups at the 1 and 4 positions, an acetyl group at the 2 position, and carbonyl groups at the 9 and 10 positions. Its molecular formula is C15H10O4C_{15}H_{10}O_4, and it is often used as a precursor in various chemical syntheses due to its reactive functional groups.

  • Electrophilic Substitution: The hydroxyl groups can facilitate electrophilic substitution reactions, allowing for further functionalization.
  • Condensation Reactions: It can participate in condensation reactions to form larger organic molecules.
  • Reduction Reactions: The carbonyl groups are susceptible to reduction, which can lead to the formation of alcohols or other derivatives.

For instance, 2-acetyl-1,4-dihydroxyanthracene-9,10-dione has been shown to react with phthalic anhydride in the presence of sulfuric acid and boric acid to yield extended quinone structures, demonstrating its versatility as a building block in organic synthesis .

Research indicates that 2-acetyl-1,4-dihydroxyanthracene-9,10-dione exhibits various biological activities. It has been studied for its potential cytotoxic effects against different cancer cell lines, suggesting that it may have applications in cancer therapy . Additionally, compounds with similar structures have shown anti-inflammatory and antioxidant properties, which may extend to this compound as well.

Several methods have been developed for synthesizing 2-acetyl-1,4-dihydroxyanthracene-9,10-dione:

  • Condensation with Phthalic Anhydride: This method involves reacting quinacetophenone with phthalic anhydride under acidic conditions .
  • Direct Acetylation: The compound can be synthesized through direct acetylation of 1,4-dihydroxyanthracene using acetic anhydride or acetyl chloride.
  • Oxidative Methods: Various oxidative methods can be employed to convert simpler anthracene derivatives into this compound through controlled oxidation processes.

2-Acetyl-1,4-dihydroxyanthracene-9,10-dione finds applications in several fields:

  • Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules.
  • Dyes and Pigments: Due to its chromophoric properties, it is explored for use in dye formulations.
  • Pharmaceuticals: Its biological activity suggests potential applications in drug development, particularly for anticancer agents.

Studies on the interactions of 2-acetyl-1,4-dihydroxyanthracene-9,10-dione with various biomolecules have shown its capability to bind with DNA and proteins. This interaction may contribute to its biological activities, including cytotoxicity against cancer cells. Research into its binding affinities and mechanisms is ongoing to better understand its pharmacological potential.

Several compounds share structural similarities with 2-acetyl-1,4-dihydroxyanthracene-9,10-dione. Here is a comparison highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
Quinizarin (1,4-Dihydroxyanthraquinone)Contains two hydroxy groups but lacks the acetyl groupPrimarily used as a dye
AnthraquinoneBasic structure with no hydroxy substitutionsWidely used in dyeing but less reactive
PurpurinContains three hydroxy groups; more polarKnown for its strong dye properties
1-HydroxyanthraquinoneContains one hydroxy group; simpler structureLess complex than 2-acetyl-1,4-dihydroxyanthracene-9,10-dione

The presence of both acetyl and hydroxyl groups at specific positions distinguishes 2-acetyl-1,4-dihydroxyanthracene-9,10-dione from these similar compounds. This unique combination enhances its reactivity and potential applications in organic synthesis and medicinal chemistry.

XLogP3

2.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

282.05282342 g/mol

Monoisotopic Mass

282.05282342 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-15-2024

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